2-Difluoromethyl-5-(trifluoromethyl)benzonitrile 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1803808-90-3
VCID: VC2772028
InChI: InChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H
SMILES: C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F
Molecular Formula: C9H4F5N
Molecular Weight: 221.13 g/mol

2-Difluoromethyl-5-(trifluoromethyl)benzonitrile

CAS No.: 1803808-90-3

Cat. No.: VC2772028

Molecular Formula: C9H4F5N

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

2-Difluoromethyl-5-(trifluoromethyl)benzonitrile - 1803808-90-3

Specification

CAS No. 1803808-90-3
Molecular Formula C9H4F5N
Molecular Weight 221.13 g/mol
IUPAC Name 2-(difluoromethyl)-5-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H
Standard InChI Key HSKHVNHSAFHKGG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F

Introduction

Chemical Identity and Physical Properties

2-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound with diverse applications in pharmaceutical and chemical research. The compound features a benzonitrile core with a difluoromethyl group at position 2 and a trifluoromethyl group at position 5, creating a highly fluorinated structure with distinctive chemical properties.

Basic Identification Data

The compound can be definitively identified through several standardized parameters as shown in the following table:

PropertyValue
CAS Number1803808-90-3
IUPAC Name2-(difluoromethyl)-5-(trifluoromethyl)benzonitrile
Molecular FormulaC₉H₄F₅N
Molecular Weight221.13 g/mol
Standard InChIInChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H
Standard InChIKeyHSKHVNHSAFHKGG-UHFFFAOYS

These identification parameters provide a standardized means of referencing and cataloging the compound in chemical databases and literature .

Structural Characteristics and Electronic Properties

The molecular structure of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile features multiple electron-withdrawing groups that significantly influence its chemical behavior and reactivity.

Functional Group Analysis

The compound contains three key functional groups that define its reactivity profile:

  • Benzonitrile core - Provides a rigid aromatic backbone and introduces a nitrile group capable of participating in various transformations

  • Difluoromethyl group at position 2 - Contributes unique hydrogen-bonding properties while maintaining lipophilicity

  • Trifluoromethyl group at position 5 - Enhances lipophilicity and metabolic stability

The presence of these fluorinated groups significantly affects the electronic distribution within the molecule, creating a highly electron-deficient aromatic system. The difluoromethyl group (CHF₂) maintains a moderately acidic proton while the trifluoromethyl (CF₃) group acts as a strong electron-withdrawing substituent.

Electronic Effects

The difluoromethyl and trifluoromethyl groups create distinct electronic environments within the molecule:

  • The difluoromethyl group at position 2 introduces moderate electron-withdrawing effects while maintaining a reactive C-H bond

  • The trifluoromethyl group at position 5 generates a strong electron-withdrawing effect through both inductive and field effects

  • The cyano group further increases the electron deficiency of the aromatic system

This unique electronic distribution makes the compound potentially valuable in pharmaceutical applications, where the difluoromethyl group can act as a bioisostere for various functional groups including hydroxyl, thiol, and amide groups.

Applications in Research and Industry

The unique structural features of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile make it particularly valuable in several research areas and industrial applications.

Pharmaceutical Applications

Comparison with Similar Fluorinated Compounds

The chemical landscape includes several compounds structurally related to 2-difluoromethyl-5-(trifluoromethyl)benzonitrile, each with distinctive properties and applications.

Structural Isomers

One notable isomer is 3-difluoromethyl-5-(trifluoromethyl)benzonitrile (CAS: 1803825-95-7), which shares the same molecular formula (C₉H₄F₅N) and molecular weight (221.13 g/mol) but features the difluoromethyl group at position 3 instead of position 2. This positional isomerism results in different electronic distributions and potentially different reactivity patterns.

Related Fluorinated Benzonitriles

Several related compounds provide useful comparisons:

  • 2-(Difluoromethyl)benzonitrile (CAS: 799814-30-5): This compound lacks the trifluoromethyl group at position 5 but retains the difluoromethyl functionality at position 2. With a molecular weight of 153.129 g/mol, it presents a simpler fluorinated structure with potentially different physical properties including a boiling point of approximately 233.7°C at 760 mmHg .

  • 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2): This compound represents a potential synthetic precursor, featuring a bromine atom at position 2 instead of the difluoromethyl group. This reactive halogenated position provides a handle for introducing the difluoromethyl group through various transformation methods .

The comparative analysis of these compounds helps in understanding structure-property relationships in fluorinated aromatic systems and guides rational design in applications requiring specific electronic or steric properties.

Future Research Directions

The continued exploration of fluorinated aromatic compounds like 2-difluoromethyl-5-(trifluoromethyl)benzonitrile presents several promising research avenues.

Synthetic Methodology Development

Ongoing research into more efficient and selective methods for difluoromethylation will likely improve access to compounds like 2-difluoromethyl-5-(trifluoromethyl)benzonitrile. Advances in photoredox catalysis, electrochemistry, and transition-metal catalysis offer particularly promising approaches for the installation of fluorinated groups under milder and more selective conditions .

Pharmaceutical Applications

Further investigation of the biological activities and pharmacokinetic properties of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile and its derivatives may reveal valuable applications in drug discovery. The unique combination of the difluoromethyl and trifluoromethyl groups creates distinctive electronic and steric environments that could lead to novel interactions with biological targets.

Materials Science Applications

Highly fluorinated aromatic compounds have found applications in materials science, particularly in the development of functional materials with unique properties. The investigation of 2-difluoromethyl-5-(trifluoromethyl)benzonitrile as a building block for advanced materials represents another potential research direction.

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